2,4,6-Trimethyl-2,4,6-trisilaheptane

SiC CVD precursor chlorine-free carbosilane noncorrosive ceramic deposition

2,4,6-Trimethyl-2,4,6-trisilaheptane (TMTSH; CAS 31666-32-7), also designated SP 2000, is a liquid, single-compound carbosilane with the empirical formula C₇Si₃H₂₂ and a molecular weight of 190.50 g/mol. It belongs to the carbosilane class—compounds characterized by alternating silicon–carbon backbones structurally derived from silicon carbide.

Molecular Formula C7H22Si3
Molecular Weight 190.50 g/mol
Cat. No. B8376048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethyl-2,4,6-trisilaheptane
Molecular FormulaC7H22Si3
Molecular Weight190.50 g/mol
Structural Identifiers
SMILESC[SiH](C)C[SiH](C)C[SiH](C)C
InChIInChI=1S/C7H22Si3/c1-8(2)6-10(5)7-9(3)4/h8-10H,6-7H2,1-5H3
InChIKeyLMQPGHOCJXUBLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Trimethyl-2,4,6-trisilaheptane (TMTSH): A Chlorine-Free Carbosilane SiC CVD Precursor for High-Yield Ceramic Coatings


2,4,6-Trimethyl-2,4,6-trisilaheptane (TMTSH; CAS 31666-32-7), also designated SP 2000, is a liquid, single-compound carbosilane with the empirical formula C₇Si₃H₂₂ and a molecular weight of 190.50 g/mol [1]. It belongs to the carbosilane class—compounds characterized by alternating silicon–carbon backbones structurally derived from silicon carbide [2]. TMTSH is distinguished by its chlorine-free composition, containing only silicon, carbon, and hydrogen, making it a noncorrosive precursor for chemical vapor deposition (CVD) and chemical vapor infiltration (CVI) of silicon carbide ceramics [1]. Patented by Starfire Systems, Inc., TMTSH was specifically developed to address the limitations of conventional chlorine-based SiC precursors such as methyltrichlorosilane (MTS) [3].

Why 2,4,6-Trimethyl-2,4,6-trisilaheptane Cannot Be Substituted with Generic SiC Precursors


Carbosilane-based SiC precursors are not interchangeable. Methyltrichlorosilane (MTS), the historic workhorse for SiC CVD, liberates hydrogen chloride (HCl) during decomposition, necessitating corrosive-gas scrubbers, corrosion-resistant equipment, and hydrogen co-feed [1]. Polycarbosilane polymers, while chlorine-free, are often viscous oils or solids that cannot be easily vaporized, precluding their use in gas-phase CVD without complex delivery systems [1]. Other single-source carbosilanes such as 1,3-disilabutane (DSB) and 2,4,6-trisilaheptane (TSH) possess different Si:C stoichiometries, vapor pressures, and decomposition pathways that directly affect film quality, deposition temperature windows, and carbon co-deposition [2]. TMTSH occupies a differentiated position: it combines a relatively low carbon-to-silicon ratio of 7:3, chlorine-free decomposition, single-compound vaporizability, and a quantifiable ceramic yield of 0.63 g SiC per gram of precursor, as demonstrated in the patent examples below [1].

2,4,6-Trimethyl-2,4,6-trisilaheptane: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Chlorine-Free, Noncorrosive Decomposition vs. Methyltrichlorosilane (MTS)

TMTSH is a chlorine-free carbosilane whose thermal decomposition yields only SiC, H₂, and CH₄, with no HCl byproduct. In contrast, methyltrichlorosilane (MTS, CH₃SiCl₃) liberates three equivalents of HCl per molecule during SiC deposition, requiring dedicated scrubbers, corrosion-resistant equipment, and a hydrogen co-feed gas to scavenge chlorine [1]. The chlorine-free feature of TMTSH eliminates the need for HCl scrubbing infrastructure and permits the use of standard, non-corrosion-resistant reactor components [1]. Furthermore, HCl generated from MTS is known to adsorb onto SiC surfaces, forming stable surface chlorides that inhibit further SiC deposition [2].

SiC CVD precursor chlorine-free carbosilane noncorrosive ceramic deposition HCl byproduct elimination

Gravimetric SiC Ceramic Yield: 0.63 g SiC per Gram of TMTSH (63% w/w)

In a standardized CVD run disclosed in the TMTSH patent, the yield per gram of TMTSH precursor was measured at 0.63 g of SiC, with an additional 0 to 0.05 g of carbon co-deposited, giving a total mass yield of up to 68% [1]. This gravimetric yield provides a procurement-relevant metric for precursor efficiency. For comparison, polycarbosilane polymers typically achieve ceramic yields in the range of 50–75% upon pyrolysis [2], but their polymeric nature complicates vapor-phase delivery. MTS-based CVD processes, while capable of high SiC yields under optimized conditions (up to ~98% powder yield reported in some systems [3]), require H₂ co-feed and produce corrosive HCl, complicating the overall process efficiency calculation.

SiC ceramic yield precursor conversion efficiency chemical vapor infiltration ceramic matrix composite

Deposition Rate Range: 60–100 μm/h Achievable vs. Conventional MTS Processes

The TMTSH patent explicitly claims that TMTSH provides a higher deposition rate and higher yield than can be achieved with methyltrichlorosilane [1]. The patent documents that deposition rates of about 60 to about 100 microns per hour provide coatings with highly useful structure, and that rates above 10 microns per hour to millimeters per hour are achievable [1]. For MTS-based SiC CVD, typical reported coating rates range from 0.3 to 3.7 μm/min (18–222 μm/h) depending on temperature, pressure, and H₂/MTS ratio [2], but achieving high rates with MTS requires careful management of HCl inhibition effects and carbon co-deposition. The TMTSH process achieves its high-rate window (60–100 μm/h) without requiring H₂ co-feed or HCl management [1].

SiC coating deposition rate CVD process throughput thick ceramic coating chemical vapor infiltration rate

Low C:Si Precursor Ratio of 7:3 Enabling Tunable Coating Stoichiometry

The carbon-to-silicon ratio in the TMTSH precursor molecule is 7:3 (C:Si atomic ratio = 2.33:1), described in the patent as 'relatively low' [1]. This compares favorably to many carbosilane polymers that contain 'excessive amounts of carbon relative to silicon' [1]. The patent further discloses that the carbon content of the deposited SiC coating can be varied from a slight excess of carbon to near stoichiometric ratio of silicon to carbon by using nitrogen as a carrier gas, without requiring solvents or reactive secondary gases [1]. This tunability is a direct consequence of the precursor's molecular architecture and the controllable decomposition pathway. In contrast, MTS (C:Si = 1:1 in the precursor) often produces carbon-rich deposits due to incomplete chlorine scavenging, while polycarbosilanes with 1:1 Si:C stoichiometry can also yield carbon-rich ceramics [2].

SiC stoichiometry control C:Si ratio carbon co-deposition low-friction SiC coating

Single-Compound Liquid Enabling Direct Vaporization vs. Polymeric Precursors

TMTSH is a single chemical compound—not a polymer, oligomer, or mixture—with a boiling point of approximately 45 °C at 1 torr vacuum, enabling clean and facile vaporization for CVD delivery [1]. This contrasts directly with polycarbosilane polymers, which are often viscous oils or solids that cannot be easily evaporated even under extreme vacuum, limiting their applicability to liquid-infiltration and pyrolysis routes rather than gas-phase CVD [1]. TMTSH can be recovered by atmospheric distillation at 80–85 °C overhead temperature at less than 20 mm Hg pressure [1]. The single-compound nature ensures lot-to-lot consistency in vaporization behavior, whereas polymeric precursors exhibit molecular-weight-dependent volatility distributions [2].

vaporizable SiC precursor single-source CVD precursor liquid precursor delivery carbosilane volatility

HyperChem Computational Comparison: TMTSH Decomposes via Weaker Si–C and Si–H Bond Cleavage vs. MTS

A 2006 computational study published in Silicone Material (有机硅材料) used HyperChem software to compare the thermal decomposition pathways of TMTSH and MTS as representative SiC CVD precursors [1]. The results demonstrated that the Si–C bonds and Si–H bonds in TMTSH are more readily cleaved than the Si–Cl bonds in MTS, decomposing into small-molecule radicals or atoms that enable SiC deposition at lower temperatures [1]. This computational finding corroborates the patent's experimental observation that TMTSH deposits SiC at temperatures as low as 600 °C, with an optimal range of 700–950 °C [2]. In the broader trisilaalkane family, Boo et al. (2001) reported that 2,4,6-trisilaheptane (TSH) required 980 °C and 2,6-dimethyl-2,4,6-trisilaheptane (DMTSH) required 950 °C for epitaxial cubic SiC growth, while 1,3-disilabutane achieved single-crystalline SiC at 920 °C [3]—all within or above the TMTSH optimal window.

SiC precursor thermal decomposition HyperChem simulation bond dissociation energy low-temperature SiC deposition

Priority Application Scenarios for 2,4,6-Trimethyl-2,4,6-trisilaheptane Based on Quantitative Differentiation Evidence


Chemical Vapor Infiltration (CVI) of Fiber Preforms for Ceramic Matrix Composites (CMCs)

TMTSH's combination of a single-compound, easily vaporizable liquid form and chlorine-free decomposition makes it ideally suited for CVI of complex fiber preforms, including two- and three-dimensional architectures, as explicitly claimed in the patent [1]. The 63% w/w SiC yield and 60–100 μm/h deposition rate enable efficient matrix densification of fiber preforms without the HCl-induced fiber degradation or equipment corrosion associated with MTS-based CVI [1]. The ability to control coating stoichiometry from carbon-rich to near-stoichiometric via nitrogen carrier gas allows tailoring of the fiber-matrix interphase for optimized composite toughness [1].

Corrosion-Resistant SiC Coatings on Metals and Alloys for Harsh Environments

The patent demonstrates SiC coating adhesion on molybdenum, copper, and brass substrates using TMTSH [1]. The noncorrosive decomposition chemistry is particularly advantageous for coating metals that would be attacked by HCl evolved from MTS. The deposition temperature window of 700–950 °C [1] is compatible with refractory metals and alloys, while the 60–100 μm/h deposition rate enables practical coating thicknesses for wear and corrosion protection in chemical processing, aerospace, and power generation applications. The absence of chlorine in the precursor eliminates the risk of chloride-induced stress corrosion cracking in coated components [1].

Silicon Carbide Coatings on Graphite and Diamond Substrates

The patent explicitly claims the use of TMTSH for depositing SiC on graphite and diamond substrates [1]. Graphite and diamond are susceptible to oxidative degradation at elevated temperatures, and the chlorine-free decomposition of TMTSH avoids the corrosive attack that HCl from MTS would inflict on these carbon substrates. The tunable C:Si stoichiometry—from carbon-rich to near-stoichiometric—enables gradient coatings that can provide both oxidation protection and a thermal expansion coefficient match to the underlying carbon substrate [1].

Fine SiC Powder Synthesis via Thermal Decomposition for Nanoparticle Production

The patent discloses that thermal decomposition of TMTSH can be utilized as a practical method for making fine silicon carbide powder in a variety of sizes down to nano sizes [1]. The single-compound nature ensures uniform decomposition stoichiometry, while the 63% w/w SiC yield provides predictable mass conversion. The chlorine-free chemistry yields SiC powder free of chloride contamination, which is critical for electronic-grade and sintered ceramic applications where chlorine residues degrade electrical properties and sintering behavior [1].

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